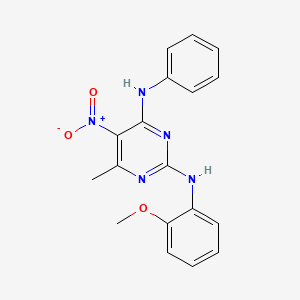![molecular formula C18H21BrO3 B5226807 1-bromo-2-[2-(2-ethoxyphenoxy)ethoxy]-4,5-dimethylbenzene](/img/structure/B5226807.png)
1-bromo-2-[2-(2-ethoxyphenoxy)ethoxy]-4,5-dimethylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-bromo-2-[2-(2-ethoxyphenoxy)ethoxy]-4,5-dimethylbenzene is an organic compound with a complex structure It is a brominated aromatic ether, characterized by the presence of bromine, ethoxy, and phenoxy groups attached to a dimethylbenzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-bromo-2-[2-(2-ethoxyphenoxy)ethoxy]-4,5-dimethylbenzene typically involves a multi-step process:
Starting Materials: The synthesis begins with 2-ethoxyphenol and 1,2-dibromoethane.
Williamson Ether Synthesis: The first step involves the formation of 2-(2-ethoxyphenoxy)ethanol through a Williamson ether synthesis reaction between 2-ethoxyphenol and 1,2-dibromoethane.
Bromination: The final step involves the bromination of the intermediate product using bromine or a brominating agent such as N-bromosuccinimide to obtain this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-bromo-2-[2-(2-ethoxyphenoxy)ethoxy]-4,5-dimethylbenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The aromatic ring can undergo reduction reactions to form partially or fully hydrogenated products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and various amines. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts under hydrogen gas is common.
Major Products
Nucleophilic Substitution: Products include substituted ethers, amines, and thioethers.
Oxidation: Products include aldehydes, ketones, and carboxylic acids.
Reduction: Products include partially or fully hydrogenated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
1-bromo-2-[2-(2-ethoxyphenoxy)ethoxy]-4,5-dimethylbenzene has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It is used in the development of novel polymers and materials with specific properties.
Pharmaceutical Research: It serves as a building block for the synthesis of potential drug candidates.
Biological Studies: It is used in the study of enzyme interactions and metabolic pathways.
Wirkmechanismus
The mechanism of action of 1-bromo-2-[2-(2-ethoxyphenoxy)ethoxy]-4,5-dimethylbenzene depends on its application:
In Organic Synthesis: It acts as a reactive intermediate, participating in various chemical reactions to form desired products.
In Biological Systems: It may interact with enzymes or receptors, influencing metabolic pathways or cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-bromo-2-[2-(2-methoxyphenoxy)ethoxy]-4,5-dimethylbenzene: Similar structure but with a methoxy group instead of an ethoxy group.
1-bromo-2-[2-(2-ethoxyphenoxy)ethoxy]benzene: Lacks the dimethyl groups on the benzene ring.
2-bromo-4,5-dimethylphenol: Contains a hydroxyl group instead of the ethoxyphenoxy group.
Uniqueness
1-bromo-2-[2-(2-ethoxyphenoxy)ethoxy]-4,5-dimethylbenzene is unique due to its specific combination of functional groups, which imparts distinct reactivity and properties. The presence of both ethoxy and phenoxy groups, along with bromine and dimethyl substitutions, makes it a versatile compound for various applications.
Eigenschaften
IUPAC Name |
1-bromo-2-[2-(2-ethoxyphenoxy)ethoxy]-4,5-dimethylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrO3/c1-4-20-16-7-5-6-8-17(16)21-9-10-22-18-12-14(3)13(2)11-15(18)19/h5-8,11-12H,4,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMENIPREGSIREV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCCOC2=C(C=C(C(=C2)C)C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-ethyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)isonicotinamide 1-oxide](/img/structure/B5226728.png)
![1-({5-[(4-chloro-2-methoxyphenoxy)methyl]-3-isoxazolyl}carbonyl)-4-(2-methoxyethyl)piperazine](/img/structure/B5226734.png)
![METHYL 4-(3-{[(E)-N-ETHYL-N'-PHENYLCARBAMIMIDOYL]SULFANYL}-2,5-DIOXOPYRROLIDIN-1-YL)BENZOATE](/img/structure/B5226739.png)

![1-(3,6-dichloro-9H-carbazol-9-yl)-3-[(3-methylphenyl)amino]propan-2-ol](/img/structure/B5226768.png)


![N-[6,6-dimethyl-1-(2-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-(methylthio)nicotinamide](/img/structure/B5226796.png)
![1-[4-({4-[3-(4-ethyl-1-piperazinyl)-3-oxopropyl]-1-piperidinyl}carbonyl)-2-thienyl]ethanone](/img/structure/B5226802.png)
![ethyl 1-(2-{[(6-methoxy-8-quinolinyl)amino]carbonyl}-4-nitrophenyl)-4-piperidinecarboxylate](/img/structure/B5226812.png)
![N-[3-(aminocarbonyl)phenyl]-2-isobutoxybenzamide](/img/structure/B5226825.png)
![N-(4-nitrophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B5226831.png)
![2-[2-(4-biphenylyl)-2-oxoethyl]-3H-benzo[f]chromen-3-one](/img/structure/B5226835.png)
![N-(1-{1-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-1,3-benzodioxole-5-carboxamide](/img/structure/B5226842.png)
